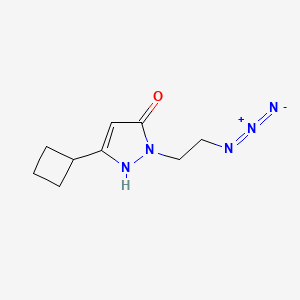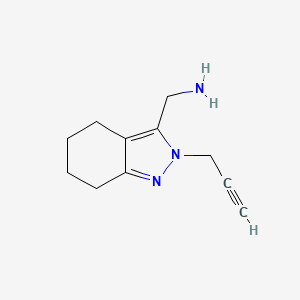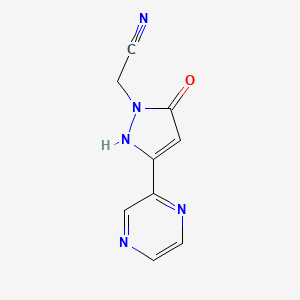
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
Vue d'ensemble
Description
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C11H11BrClNO2 and its molecular weight is 304.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Research has explored the potential biological activities of benzoxazepine derivatives. For example, compounds related to 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one have been identified as high-affinity D1 dopamine receptor ligands, indicating their significance in neuropharmacology (Neumeyer et al., 1991). Another study reported on the synthesis and antianaphylactic activity of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, showcasing the compound class's potential in addressing allergic reactions (Tenbrink et al., 1980).
Crystallography and Structural Analysis
Several studies have focused on the crystallographic analysis of benzoxazepine derivatives, revealing diverse supramolecular structures. For instance, different hydrogen-bonded structures were observed in 2-thienyl-substituted tetrahydro-1,4-epoxy-1-benzazepines, demonstrating the influence of peripheral substituents on molecular aggregation (Blanco et al., 2009). Similarly, the crystal structures of new substituted tetrahydro-1-benzazepines with potential antiparasitic activity were described, highlighting their relevance in developing treatments for neglected tropical diseases (Macías et al., 2016).
Synthetic Chemistry
The synthetic methodologies for benzoxazepine derivatives have been extensively studied, providing insights into their chemical properties and potential applications. Research on the process development and scale-up of a benzoxazepine-containing kinase inhibitor underscores the relevance of these compounds in therapeutic applications (Naganathan et al., 2015). Additionally, the synthesis of structural analogues of benzocycloheptenones and their conversion into various derivatives exemplifies the versatility and utility of benzoxazepine frameworks in organic synthesis (Carpenter et al., 1979).
Propriétés
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCKYBDTUXGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCl)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


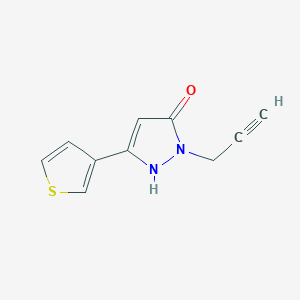

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)

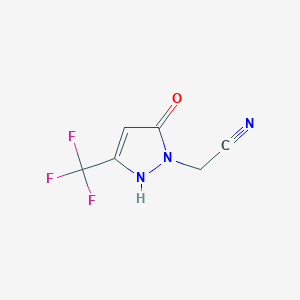
![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
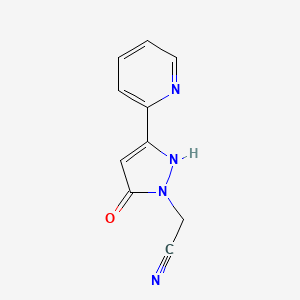
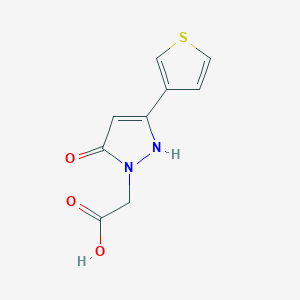
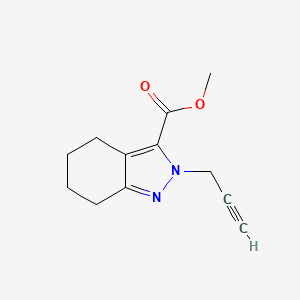
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
